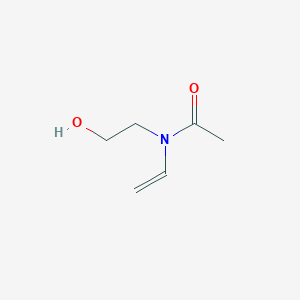

Acetamide,N-vinyl-N-(2-hydroxyethyl)-

Description

Contextualization within N-Substituted Amides and Vinyl Monomers

The subject compound, N-vinyl-N-(2-hydroxyethyl)acetamide, belongs to two important classes of organic compounds: N-substituted amides and vinyl monomers.

N-Substituted Amides: Amides are compounds with a carbonyl group (C=O) bonded to a nitrogen atom. nist.gov When one or both hydrogen atoms on the nitrogen are replaced by organic groups, they are known as N-substituted amides. nih.gov This class of compounds is fundamental in both organic and polymer chemistry. nih.gov The N-substituents can significantly influence the amide's physical and chemical properties, including its polarity, solubility, and reactivity. In polymer science, amide linkages form the backbone of polyamides (like nylon), which are known for their high strength and durability. nist.gov N-substituted amides are also used as versatile intermediates in the synthesis of pharmaceuticals and other high-value chemicals. google.com

Vinyl Monomers: Vinyl monomers are a cornerstone of the polymer industry, characterized by the presence of a carbon-carbon double bond (C=C). wikipedia.orgresearchgate.net This functional group allows them to undergo polymerization, typically via free-radical mechanisms, to form long polymer chains. wikipedia.org The properties of the resulting polymer, such as polyvinyl chloride (PVC) or polystyrene, are determined by the nature of the substituent attached to the vinyl group. researchgate.net The versatility and variety of available vinyl monomers have made them the most prevalent source for producing a vast range of polymers and plastics that are integral to modern life. wikipedia.orgmdpi.com N-vinyl-N-(2-hydroxyethyl)acetamide is classified as a non-conjugated vinyl monomer, similar to related compounds like N-vinylacetamide (NVA) and N-vinylpyrrolidone. resonac.com

By combining these two classifications, N-vinyl-N-(2-hydroxyethyl)acetamide is conceptualized as a monomer that can be polymerized through its vinyl group to create a polymer with a backbone decorated with N-(2-hydroxyethyl)acetamide side chains.

Significance of Hydroxyethyl (B10761427) and Vinyl Functionalities in Molecular Design

The specific combination of hydroxyethyl and vinyl functionalities within the N-vinyl-N-(2-hydroxyethyl)acetamide molecule imparts a unique set of properties that are highly desirable in molecular design for advanced materials.

Vinyl Functional Group: The primary role of the vinyl group is to serve as a polymerizable unit. It can participate in radical polymerization to form homopolymers or be copolymerized with other vinyl monomers. resonac.com This allows for the creation of a diverse range of copolymers where the properties can be finely tuned by adjusting the monomer ratios. researchgate.net The reactivity of the vinyl group is a critical factor in polymerization kinetics and the resulting polymer's molecular weight and structure. resonac.com

Hydroxyethyl Functional Group: The pendant hydroxyethyl (-CH₂CH₂OH) group provides several key advantages:

Hydrophilicity: The hydroxyl (-OH) group is capable of forming hydrogen bonds with water, which is expected to impart water solubility or hydrogel-forming capabilities to polymers derived from this monomer. acs.org This is a crucial property for applications in biomedical fields, such as in hydrogels for controlled release systems. nih.govspecialchem.com

Reactive Site: The primary hydroxyl group serves as a convenient handle for post-polymerization modification. It can be functionalized through various reactions, such as esterification or etherification, allowing for the attachment of other molecules, such as drugs, targeting ligands, or crosslinking agents. nih.gov

The dual functionality of this monomer allows for the synthesis of polymers that are not only structurally defined by the polymerization of the vinyl group but also functionally versatile due to the reactive and hydrophilic nature of the hydroxyethyl group.

Interactive Data Table 1: Comparative Properties of Related Monomers

Since specific experimental data for N-vinyl-N-(2-hydroxyethyl)acetamide is not available, this table compares the properties of its structural precursors and analogues to provide context.

| Property | N-vinylacetamide (NVA) wikipedia.orgresonac.com | N-(2-Hydroxyethyl)acetamide nist.gov | N-methyl-N-vinylacetamide (VMA) specialchem.com |

| CAS Number | 5202-78-8 | 142-26-7 | 3875-43-8 |

| Molecular Formula | C₄H₇NO | C₄H₉NO₂ | C₅H₉NO |

| Molecular Weight | 85.11 g/mol | 103.12 g/mol | 99.13 g/mol |

| Appearance | White to pale-yellowish solid | Crystalline Solid | Liquid |

| Melting Point | 54 °C | 55-58 °C | N/A |

| Boiling Point | 96 °C (at 10 mmHg) | 156-159 °C (at 5 mmHg) | N/A |

| Key Features | Hydrophilic, non-ionic monomer | Hydrophilic, contains primary alcohol | Hydrophilic building block monomer |

| Solubility in Water | Soluble | Soluble | Soluble |

Historical Development and Evolution of Related N-Vinyl Amide Chemistry

While the history of N-vinyl-N-(2-hydroxyethyl)acetamide itself is not documented, its development can be understood within the broader context of N-vinyl amide chemistry, particularly the evolution of its simplest analogue, N-vinylacetamide (NVA).

The chemistry of N-vinyl amides has been explored for several decades. NVA, for instance, was first introduced in the United States in 1967. wikipedia.org Early research recognized its potential as a monomer, but industrial-scale production was not achieved until much later. Showa Denko K.K. successfully industrialized NVA in 1997, paving the way for its use in a variety of applications. wikipedia.org

The synthesis of N-vinyl amides has followed several routes over the years. A common industrial pathway involves the reaction of an amide with acetaldehyde (B116499) to form an intermediate, such as N-(α-hydroxyethyl)acetamide, which is then thermally decomposed (cracked) to yield the N-vinyl amide. Other methods include the reaction of amides with vinyl acetate (B1210297).

The development of more complex N-vinyl amides, such as N-methyl-N-vinylacetamide (VMA), represented a step towards creating monomers with more tailored properties. google.com The introduction of an N-substituent, like a methyl group, alters the monomer's polarity and the properties of the resulting polymer. The logical extension of this evolution is the design of bifunctional N-vinyl amides like N-vinyl-N-(2-hydroxyethyl)acetamide, which incorporate reactive groups to create "smart" or functional polymers. This progression reflects a general trend in polymer chemistry moving from simple structural monomers to more complex, functional monomers designed for high-performance and specialized applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-ethenyl-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C6H11NO2/c1-3-7(4-5-8)6(2)9/h3,8H,1,4-5H2,2H3 |

InChI Key |

XOJSCDJQICOTNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCO)C=C |

Origin of Product |

United States |

Synthetic Methodologies for N Vinyl N 2 Hydroxyethyl Acetamide and Its Precursors

Strategies for the Construction of the N-(2-Hydroxyethyl)acetamide Scaffold

The synthesis of the N-(2-hydroxyethyl)acetamide precursor is a critical first stage. This can be achieved through several well-documented chemical pathways.

Direct Acylation of 2-Aminoethanol

The most direct method for synthesizing N-(2-hydroxyethyl)acetamide involves the acylation of 2-aminoethanol. In this reaction, the amino group of 2-aminoethanol acts as a nucleophile, attacking an acylating agent. The choice of acylating agent and reaction conditions is crucial to favor N-acylation over the potential side reaction of O-acylation at the hydroxyl group.

Common acylating agents include carboxylic acids, acid anhydrides, and esters. For instance, the reaction between 2-aminoethanol and an ester like pentyl acetate (B1210297) can proceed to form N-(2-hydroxyethyl)acetamide as the primary product. uctm.edu Research has shown that this reaction can be performed non-catalytically, achieving a yield of 68.9% after 180 minutes. uctm.edu However, the use of catalysts significantly improves reaction outcomes. uctm.edu

A key challenge is ensuring chemoselectivity. In acidic conditions, the amino group is protonated, which suppresses its nucleophilicity and thus prevents N-acylation. nih.gov Conversely, alkaline conditions favor N-acylation. nih.gov Therefore, controlling the pH is essential for directing the reaction toward the desired N-acylated product.

Reaction of Acetamide (B32628) with Ethylene (B1197577) Oxide or Acetaldehyde (B116499)

An alternative strategy for building the N-(2-hydroxyethyl)acetamide scaffold starts with acetamide. The reaction of acetamide with ethylene oxide provides a direct route to the desired product. Ethylene oxide, being a strained three-membered ring, readily undergoes ring-opening reactions when attacked by nucleophiles. wikipedia.orgugr.es In this case, the nitrogen atom of the amide acts as the nucleophile.

The reaction proceeds via an SN2 mechanism, where the amide nitrogen attacks one of the carbon atoms of the ethylene oxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of an N-CH₂CH₂-O⁻ intermediate. ugr.es A subsequent proton transfer step yields the final N-(2-hydroxyethyl)acetamide product. This addition reaction is often accelerated by the presence of acidic or basic catalysts. ugr.es While ethylene oxide is isomeric with acetaldehyde, the direct reaction with ethylene oxide is the more common pathway for this specific synthesis. wikipedia.orgugr.es

Catalytic Approaches in N-(2-Hydroxyethyl)acetamide Synthesis

The efficiency of N-(2-hydroxyethyl)acetamide synthesis is significantly enhanced by the use of catalysts. Both acidic and basic catalysts have been effectively employed, depending on the chosen synthetic route.

In the direct acylation of 2-aminoethanol with esters, a range of catalysts has been studied. As detailed in the table below, both acid and base catalysts, as well as ion-exchange resins, can substantially increase the yield of N-(2-hydroxyethyl)acetamide compared to the non-catalytic process. uctm.edu

For reactions involving ethylene oxide, catalysis is also crucial. Acids (including Lewis acids, zeolites, and ion exchangers) and bases can accelerate the ring-opening reaction. ugr.esgoogle.com In an acidic medium, the catalyst first protonates the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. ugr.es In a basic medium, the catalyst can increase the nucleophilicity of the amide. ugr.es

| Catalyst | Catalyst Type | Yield (%) After 180 min |

|---|---|---|

| None | Non-catalytic | 68.9 |

| p-Toluenesulfonic acid | Acidic | 94.5 |

| Potassium hydroxide (B78521) | Basic | 97.9 |

| H-cation exchange resin | Acidic (Solid) | 84.1 |

| OH-anion exchange resin | Basic (Solid) | 91.2 |

Introduction of the N-Vinyl Moiety

Once the N-(2-hydroxyethyl)acetamide precursor is obtained, the final step is the introduction of the N-vinyl group. This transformation is typically accomplished through vinylation or pyrolysis methods.

Vinylation Reactions: Transvinylation and Elimination-Addition Pathways

Transvinylation is a common method for synthesizing N-vinyl amides. This reaction involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate, to the amide nitrogen. The reaction of an amide with vinyl acetate, often catalyzed by transition metals, proceeds through an elimination-addition pathway. google.com

Catalysts based on palladium(II), platinum(II), or mercury(II) salts are effective for this transformation. google.com The reaction typically forms an N-(1-alkoxyethyl)amide or an ethylidene bisamide as a co-product or intermediate. google.com For example, reacting N-(2-hydroxyethyl)acetamide with vinyl acetate in the presence of a palladium catalyst would first generate an intermediate which can then be converted to the final N-vinyl product.

| Catalyst Type | Examples | Typical Concentration (mol %) |

|---|---|---|

| Palladium(II) Salts | PdCl₂, PdBr₂ | 0.1 to 10 |

| Platinum(II) Salts | PtCl₂, PtBr₂ | 0.1 to 10 |

| Mercury(II) Salts | HgCl₂, HgBr₂ | 0.1 to 10 |

| Anionic Halide Complexes | Na₂PdCl₄, K₂PtCl₄ | 0.1 to 10 |

Pyrolysis/Cracking Methods for N-Vinylamide Formation

Pyrolysis provides an alternative route to N-vinylamides, particularly from the intermediates formed during vinylation reactions. Intermediates such as N-(α-alkoxyethyl)amides or N-(α-acyloxyethyl)amides can be thermally decomposed to yield the desired N-vinyl product. google.com

Optimization of Reaction Conditions and Catalyst Systems for N-Vinyl-N-(2-hydroxyethyl)acetamide

The synthesis of N-vinyl-N-(2-hydroxyethyl)acetamide is not extensively detailed in publicly available literature; however, optimal conditions can be inferred from the synthesis of analogous N-vinylamides. The vinylation of the precursor, N-(2-hydroxyethyl)acetamide, is a critical step. This transformation can be approached through several catalytic methods, with the choice of catalyst and reaction conditions being paramount for achieving high yield and selectivity.

One potential route is the palladium-catalyzed reaction between N-(2-hydroxyethyl)acetamide and a vinylating agent, such as vinyl acetate. In similar syntheses of N-vinylamides, palladium-based catalysts have been employed. google.com The optimization of such a system would involve a systematic study of various parameters.

Key areas for optimization would include:

Catalyst System: While palladium-based catalysts are a logical starting point, other transition metals known to catalyze vinylation reactions, such as ruthenium, could also be explored. rsc.org The choice of ligands for the metal center is also crucial and can influence the catalyst's activity and stability.

Reaction Temperature: The temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. A likely temperature range to explore would be between 60°C and 150°C. google.com

Solvent: The choice of solvent can significantly impact the solubility of reactants and the catalyst's efficacy. Solvents such as toluene (B28343), cyclohexane, methanol, and isopropyl alcohol are often used in similar reactions. google.com

Pressure: Reactions may be conducted at atmospheric or autogenous pressure. google.com

Another synthetic avenue is the thermal degradation of an N-(α-alkoxyethyl) derivative of N-(2-hydroxyethyl)acetamide. This method is used for producing N-methyl-N-vinylacetamide from N-methyl-N-(1-alkoxyethyl)acetamide. google.com Optimization here would focus on the pyrolysis temperature and the potential use of a catalyst to facilitate the elimination reaction.

A hypothetical optimization study for the palladium-catalyzed vinylation of N-(2-hydroxyethyl)acetamide with vinyl acetate might explore the parameters outlined in the table below.

Table 1: Hypothetical Optimization Parameters for N-Vinyl-N-(2-hydroxyethyl)acetamide Synthesis

| Parameter | Range/Options | Rationale |

|---|---|---|

| Catalyst | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) | Common palladium precursors for vinylation reactions. |

| Ligand | Triphenylphosphine, 1,3-Bis(diphenylphosphino)propane | Modulate catalyst activity and stability. |

| Solvent | Toluene, Dioxane, Acetonitrile | Solvents with varying polarities to assess their effect on reaction efficiency. |

| Base | Sodium carbonate, Potassium carbonate, Triethylamine | To neutralize any acidic byproducts and facilitate the reaction. |

| Temperature | 80 - 120 °C | Balancing reaction rate with potential for side reactions or product degradation. |

| Vinylating Agent | Vinyl acetate, Vinyl propionate (B1217596) | Common and effective vinyl group donors. |

One-Pot and Multistep Synthetic Sequences for N-Vinyl-N-(2-hydroxyethyl)acetamide

Both multistep and one-pot synthetic strategies can be envisioned for the preparation of N-vinyl-N-(2-hydroxyethyl)acetamide.

Multistep Synthesis:

A plausible two-step synthesis would begin with the readily available starting material, 2-aminoethanol.

Step 1: N-Acetylation of 2-Aminoethanol: The first step would involve the acetylation of the amino group of 2-aminoethanol to form the precursor, N-(2-hydroxyethyl)acetamide. nist.gov This can be achieved by reacting 2-aminoethanol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Step 2: N-Vinylation of N-(2-hydroxyethyl)acetamide: The second step is the introduction of the vinyl group onto the nitrogen atom of N-(2-hydroxyethyl)acetamide. A common method for the vinylation of amides is the reaction with acetylene (B1199291) under basic conditions. Alternatively, a transition metal-catalyzed reaction with a vinylating agent like vinyl acetate can be employed, as discussed in the previous section.

Another multistep approach could involve the reaction of a vinyl-containing precursor with an ethanolamine derivative.

One-Pot Synthesis:

The development of one-pot methodologies is a growing area of interest in chemical synthesis for its environmental and economic benefits. ndl.gov.in

Purification and Isolation Techniques for N-Vinyl-N-(2-hydroxyethyl)acetamide

The final step in the synthesis of N-vinyl-N-(2-hydroxyethyl)acetamide is its purification and isolation. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Distillation: Given that N-vinyl compounds are often liquids, vacuum distillation is a primary method for purification. Performing the distillation under reduced pressure is crucial to lower the boiling point and prevent polymerization of the vinyl group, which can be initiated at higher temperatures. This technique is effective for separating the product from non-volatile catalysts, salts, and higher-boiling impurities.

Chromatography: For achieving high purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. It is particularly useful for removing impurities with similar boiling points to the product.

Extraction: Liquid-liquid extraction can be used as an initial purification step to remove water-soluble impurities or unreacted starting materials. The crude reaction mixture would be dissolved in an organic solvent and washed with water or a brine solution.

Filtration: Following the reaction, filtration may be necessary to remove any solid catalysts or precipitates before further purification steps.

The stability of the final product is also a consideration. It is common practice to add a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether, to the purified N-vinyl-N-(2-hydroxyethyl)acetamide to ensure its stability during storage.

Table 2: Compound Names

| Compound Name | Systematic Name | Other Names |

|---|---|---|

| N-Vinyl-N-(2-hydroxyethyl)acetamide | Acetamide, N-vinyl-N-(2-hydroxyethyl)- | - |

| N-(2-hydroxyethyl)acetamide | Acetamide, N-(2-hydroxyethyl)- | Acetylcolamine, N-Acetylethanolamine nist.gov |

| N-methyl-N-vinylacetamide | Acetamide, N-methyl-N-vinyl- | - |

| N-methyl-N-(1-alkoxyethyl)acetamide | Acetamide, N-methyl-N-(1-alkoxyethyl)- | - |

| Vinyl acetate | Acetic acid ethenyl ester | - |

| 2-Aminoethanol | Ethanol, 2-amino- | Ethanolamine |

| Acetic anhydride | Ethanoic anhydride | - |

| Acetyl chloride | Ethanoyl chloride | - |

| Ruthenium | Ruthenium | - |

| Palladium | Palladium | - |

| Toluene | Benzene, methyl- | - |

| Cyclohexane | Cyclohexane | - |

| Methanol | Methanol | - |

| Isopropyl alcohol | 2-Propanol | Isopropanol (B130326) |

| N-vinylformamide | Formamide, N-ethenyl- | - |

Polymerization Chemistry of N Vinyl N 2 Hydroxyethyl Acetamide

Homopolymerization of N-Vinyl-N-(2-hydroxyethyl)acetamide

The homopolymerization of N-vinyl-N-(2-hydroxyethyl)acetamide involves the formation of a polymer chain consisting solely of repeating N-vinyl-N-(2-hydroxyethyl)acetamide units. The presence of the vinyl group allows it to undergo radical polymerization, while the N-acetamide group and the hydroxyethyl (B10761427) side chain influence its reactivity and the properties of the resulting polymer.

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The kinetics of FRP for N-vinylamides are often complex and highly dependent on the reaction conditions, particularly the solvent.

For analogous monomers like N-methyl-N-vinylacetamide (VIMA or NMVA), studies have shown that normal kinetics for free radical polymerization are generally valid. researchgate.net The process is typically initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN). The kinetic expression for the aqueous polymerization of N-methyl N-vinyl acetamide (B32628) (NMNVA) at 40°C was found to be ideal, with the rate of polymerization (Rp) being directly proportional to the monomer concentration to the power of 1.07 and the initiator concentration to the power of 0.61. researchgate.net

The general mechanism follows the standard steps of initiation, propagation, and termination. However, N-vinylamides can exhibit specific behaviors. For instance, the propagation rate constant (k_p) for N-vinylpyrrolidone has been shown to increase significantly when moving from bulk polymerization to dilute aqueous solutions. researchgate.net This phenomenon is attributed to the hydration of the monomer and the polymer, which affects the conformation of the propagating radical and its reactivity. researchgate.net A similar effect would be anticipated for N-vinyl-N-(2-hydroxyethyl)acetamide due to its hydrophilic hydroxyethyl group and amide functionality.

Chain transfer reactions are also crucial in determining the final molecular weight of the polymer. Solvents with high transfer constants, such as isopropanol (B130326), are sometimes used to produce lower molecular weight polymers. google.com The kinetic orders with respect to monomer and initiator concentrations provide insight into the polymerization mechanism, with values close to 1 and 0.5, respectively, suggesting a conventional bimolecular termination mechanism. nih.gov

Table 1: Kinetic Parameters for Free Radical Polymerization of Analogous N-Vinyl Monomers

| Monomer | Solvent | Initiator | Reaction Order (Monomer) | Reaction Order (Initiator) | Reference |

|---|---|---|---|---|---|

| N-methyl N-vinyl acetamide (NMNVA) | Water | ABDH | 1.07 | 0.61 | researchgate.net |

Note: ABDH is 2,2′-azobis[2-(2-imidazolin-2-yl) propane (B168953) dihydrochloride]. Data presented is for analogous systems to infer the behavior of N-vinyl-N-(2-hydroxyethyl)acetamide.

To synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions (dispersity, Đ), and complex architectures, controlled radical polymerization (CRP) techniques are employed. researchgate.net

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers. For N-vinylamides, which are considered less activated monomers (LAMs), the choice of RAFT agent is critical for achieving good control. Xanthates and dithiocarbamates are often effective.

Research on N-methyl-N-vinylacetamide (NMVA) demonstrated that bulk RAFT polymerization at 35°C using specific xanthates or dithiocarbamates can produce polymers with predetermined molecular weights and relatively low dispersities (Đ < 1.5). acs.org The success of RAFT for these monomers relies on selecting a RAFT agent with appropriate transfer constants to mediate the polymerization effectively. The resulting polymers often retain good end-group fidelity, allowing for the synthesis of block copolymers. acs.org For a monomer like N-vinyl-N-(2-hydroxyethyl)acetamide, a similar approach using xanthate- or dithiocarbamate-based RAFT agents would likely be a suitable starting point for achieving controlled polymerization. acs.org

OMRP utilizes a transition metal complex to reversibly deactivate propagating radicals, establishing an equilibrium that allows for controlled polymerization. A specific type of OMRP, Organotellurium-Mediated Radical Polymerization (TERP), has been successfully applied to acyclic N-vinylamides like N-methyl-N-vinylacetamide (NMVA) and N-vinylacetamide (NVA). nih.gov This method has yielded well-defined poly(N-vinylamide)s with controlled molecular weights and low dispersity (Đ < 1.25) at high monomer conversions. nih.gov

Another example of OMRP involves the use of vanadium complexes for the polymerization of vinyl acetate (B1210297), a monomer that shares some characteristics with N-vinylamides. rsc.orgresearchgate.net The control over the polymerization in these systems is sensitive to the ligand structure around the metal center. researchgate.net This suggests that for N-vinyl-N-(2-hydroxyethyl)acetamide, a carefully designed organometallic catalyst, potentially based on tellurium or other transition metals, could provide a pathway to controlled polymer structures. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP technique, but its application to N-vinylamides presents significant challenges. The nitrogen atom in the amide group can coordinate with the copper catalyst, leading to the formation of stable complexes that are inactive towards the polymerization process. This catalyst poisoning effect often hinders or completely prevents controlled polymerization.

While direct ATRP of N-vinylamides is problematic, strategies have been developed for structurally similar monomers. For instance, the ATRP of N-hydroxyethyl acrylamide (B121943) (HEAA), a monomer also containing a hydroxyethyl group, has been achieved in the presence of a Lewis acid, Y(OTf)₃. nih.gov The Lewis acid coordinates to the monomer's carbonyl group, reducing its ability to deactivate the copper catalyst and enabling controlled polymerization. nih.gov This approach might be adaptable for N-vinyl-N-(2-hydroxyethyl)acetamide, although the different electronic nature of the vinyl group compared to the acrylamide group would require careful optimization. The general principles of ATRP involve a reversible activation-deactivation cycle mediated by a transition metal complex, typically copper-based. cmu.edu Overcoming the challenge of catalyst deactivation is the primary consideration for applying ATRP to N-vinyl-N-(2-hydroxyethyl)acetamide. nih.govresearchgate.net

The choice of solvent medium can have a profound impact on the polymerization of N-vinylamides.

Aqueous Polymerization : For hydrophilic monomers like N-vinyl-N-(2-hydroxyethyl)acetamide, water is an attractive solvent. As seen with NVP, polymerization in aqueous solution can lead to a significant increase in the propagation rate constant (k_p) compared to bulk or organic solvents. researchgate.net This is often explained by the formation of hydrogen bonds between water and the monomer, which can alter the monomer's reactivity. researchgate.netresearchgate.net The polymerization of N-methyl-N-vinyl acetamide has been successfully carried out in aqueous media. researchgate.net

Organic Polymerization : Polymerization in organic solvents is also feasible. Solvents like isopropanol can act as chain transfer agents, which is useful for controlling molecular weight in free-radical systems. google.com Studies on N-vinyl-N-methylacetamide have been conducted in methanol. researchgate.net For N-vinylpyrrolidone, polymerization in organic solvents like isopropanol and toluene (B28343) has been modeled, showing that the solvent can participate in the initiation reactions. nih.gov

Bulk Polymerization : Bulk polymerization, where the reaction is carried out with only the monomer and initiator, is also an option. This method avoids the need for solvents but can be challenging to control due to increases in viscosity (the Trommsdorff–Norrish effect), which can lead to autoacceleration and broadening of the molecular weight distribution. RAFT polymerization of NMVA has been successfully performed in bulk. acs.org

Table 2: Summary of Polymerization Media Effects on Analogous Monomers

| Polymerization Medium | Key Findings for Analogous Monomers (NVP, NMVA) | Potential Implications for N-vinyl-N-(2-hydroxyethyl)acetamide | References |

|---|---|---|---|

| Aqueous | Increased propagation rate constant (k_p) compared to bulk. | Likely to exhibit accelerated rates and be a suitable "green" solvent. | researchgate.netresearchgate.net |

| Organic | Solvents can act as chain transfer agents (e.g., isopropanol) or participate in initiation (e.g., toluene). | Offers a way to control molecular weight (via chain transfer) and solubilize different initiators/polymers. | researchgate.netgoogle.comnih.gov |

| Bulk | Feasible with CRP techniques like RAFT to maintain control. | High concentration could be advantageous, but viscosity control is critical. | acs.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Acetamide, N-vinyl-N-(2-hydroxyethyl)- | - |

| N-Vinylpyrrolidone | NVP |

| N-Vinylacetamide | NVA |

| N-methyl-N-vinylacetamide | NMVA, VIMA |

| 2-hydroxyethyl methacrylate (B99206) | HEMA |

| Azobisisobutyronitrile | AIBN |

| Isopropanol | - |

| N-hydroxyethyl acrylamide | HEAA |

| Yttrium trifluoromethanesulfonate | Y(OTf)₃ |

Information Regarding the Polymerization Chemistry of Acetamide, N-vinyl-N-(2-hydroxyethyl)- Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature and chemical databases, detailed information regarding the polymerization and copolymerization of the specific chemical compound "Acetamide, N-vinyl-N-(2-hydroxyethyl)-" is not available. The conducted searches did not yield specific data on its reactivity ratios, its use in the synthesis of statistical or block copolymers, specific graft copolymerization strategies involving this monomer, or the post-polymerization modification of its corresponding polymer.

The search results did, however, provide information on structurally similar but distinct monomers, including:

N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide (NMVA) : These are N-vinylamides that lack the N-(2-hydroxyethyl) substituent. researchgate.netwikipedia.orgpolysciences.comnih.govgoogle.com

N-vinylpyrrolidone (NVP) : A cyclic N-vinylamide. mdpi.comresearchgate.netchemicalbook.comresearchgate.netmdpi.comsapub.orgtsijournals.com

N-(2-hydroxyethyl)acrylamide (HEAA) : An acrylamide monomer containing a hydroxyethyl group, which differs from the requested acetamide structure. nih.govnih.gov

Due to fundamental differences in chemical structure, the polymerization behavior and reactivity of these related monomers cannot be accurately extrapolated to predict the characteristics of "Acetamide, N-vinyl-N-(2-hydroxyethyl)-". Each unique monomer structure possesses distinct electronic and steric properties that significantly influence its polymerization kinetics and the properties of the resulting polymers.

Consequently, without specific experimental data for "Acetamide, N-vinyl-N-(2-hydroxyethyl)-", it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The creation of such an article would require speculation and the use of unverified information, which falls outside the scope of scientifically sound reporting.

Therefore, the content for the following sections, as requested in the user's outline, could not be generated:

Post-Polymerization Modification of Poly(N-Vinyl-N-(2-hydroxyethyl)acetamide)

Hydrolysis of Amide Moieties to Poly(Vinylamine) Derivatives

Further research and publication in the field of polymer chemistry would be necessary to provide the detailed information required for this topic.

Chemical Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The pendant hydroxyl group on the poly(N-vinyl-N-(2-hydroxyethyl)acetamide) backbone is a prime target for chemical modification, enabling the alteration of the polymer's physicochemical properties, such as solubility, hydrophilicity, and thermal characteristics. Common derivatization strategies include esterification and etherification.

Esterification: This reaction involves reacting the hydroxyl groups with an acid, acid chloride, or anhydride (B1165640) to form ester linkages. This process can be used to introduce a wide variety of functional groups. For instance, reaction with fatty acid chlorides would increase the polymer's hydrophobicity, while reaction with an acid containing a therapeutic agent could create a polymer-drug conjugate for controlled release applications.

Etherification: Ether bonds, known for their chemical stability, can be formed by reacting the hydroxyl groups under specific conditions. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an organohalide. For example, the reaction of poly(N-vinylacetamide) (PNVA), a closely related polymer, with a styrene (B11656) moiety through an SN2 alkylation reaction has been reported to create macromonomers. researchgate.net Similarly, reacting poly(N-vinyl-N-(2-hydroxyethyl)acetamide) with compounds like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) under alkaline conditions can lead to ether linkages, a method often used for crosslinking hyaluronic acid hydrogels. nih.gov

The conversion of hydroxyl groups into acetamide groups has also been explored in other molecular contexts, such as flavonoids, to regulate flexibility, polarity, and lipophilicity. mdpi.com Such strategies highlight the potential for tuning the properties of poly(N-vinyl-N-(2-hydroxyethyl)acetamide) through derivatization.

Crosslinking Strategies for Hydrogel and Porous Polymer Architectures

The hydrophilic nature of poly(N-vinyl-N-(2-hydroxyethyl)acetamide) and the presence of reactive hydroxyl groups make it an excellent candidate for forming hydrogels and porous polymer structures. Crosslinking, the process of forming connections between polymer chains, is essential to create a stable, three-dimensional network that can absorb large amounts of water without dissolving.

Chemical Crosslinking: This involves the formation of stable covalent bonds.

Using Dunctional Crosslinkers: Small molecules with at least two reactive groups can be used to link polymer chains. For polymers with hydroxyl groups, common crosslinkers include aldehydes (like glutaraldehyde), epoxides (like epichlorohydrin), and diisocyanates. For instance, N,N'-methylenebis(acrylamide) (MBA) is a standard cross-linker used in the free-radical copolymerization of monomers like 2-hydroxyethyl methacrylate (HEMA) and N-vinylpyrrolidone (NVP) to create porous hydrogels. semnan.ac.ir

Self-Crosslinking: In some cases, polymers can be induced to crosslink without an external agent. For example, thermal treatment of poly(N-vinylformamide) (PNVF) films at 200°C has been shown to produce hydrogels. nih.gov However, similar thermal treatment of poly(N-vinylacetamide) (PNVA) did not result in hydrogel formation, suggesting that the specific amide group influences this type of crosslinking. nih.gov For poly(N-vinyl-N-(2-hydroxyethyl)acetamide), the hydroxyl group offers an additional site for potential crosslinking reactions that are not available in PNVA.

Dynamic Covalent Crosslinking: Reversible covalent bonds, such as hydrazones and disulfide bonds, can be used to create "smart" hydrogels that respond to environmental stimuli like pH. rsc.org Hydrazone crosslinks, for example, can be formed via the condensation reaction between a hydrazine (B178648) and an aldehyde. rsc.org

Physical Crosslinking: This method relies on non-covalent interactions like hydrogen bonds, hydrophobic interactions, or chain entanglements. nih.gov While generally resulting in less mechanically robust gels compared to chemical crosslinking, these methods avoid the use of potentially toxic crosslinking agents. researchgate.netmdpi.com For poly(N-vinyl-N-(2-hydroxyethyl)acetamide), the amide and hydroxyl groups are capable of forming strong hydrogen bonds, which could contribute to physical gelation under appropriate conditions.

The creation of porous architectures can be achieved by techniques such as high internal phase emulsion (HIPE) polymerization. In this method, polymerization occurs in the continuous phase of a highly concentrated emulsion, leading to a highly porous and interconnected material after the dispersed phase is removed. semnan.ac.ir This technique has been successfully used to create porous hydrogels from monomers like HEMA and NVP, achieving pore sizes in the range of 2–5 µm and high water absorption capacities. semnan.ac.ir

Polymer Characterization Methodologies (Non-Basic Property Identification)

To understand the complex structure and behavior of polymers derived from N-vinyl-N-(2-hydroxyethyl)acetamide, a suite of advanced characterization techniques is employed. These methods go beyond basic property identification to provide detailed insights into the polymer's molecular architecture, thermal behavior, and morphology.

Advanced Spectroscopic Analysis of Polymers (e.g., 2D NMR, Solid-State NMR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the detailed chemical structure of polymers.

2D NMR Spectroscopy: While 1D NMR provides fundamental structural information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and TOCSY (Total Correlation Spectroscopy) are crucial for resolving complex and overlapping signals, which are common in polymer spectra. libretexts.org These methods can confirm monomer incorporation, determine copolymer composition, and provide information on chain microstructure (tacticity). libretexts.orgresearchgate.net For example, 2D NMR has been effectively used to analyze the configuration of poly(N-vinylpyrrolidone). researchgate.net

Solid-State NMR: This technique is vital for characterizing insoluble or crosslinked polymers, such as hydrogels. It provides information about the local environment and dynamics of polymer chains in the solid state, which is inaccessible by solution NMR.

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to study polymerization kinetics, chemical composition, and conformational changes in the polymer backbone and side chains. mdpi.com Coupling Raman with other techniques like electron energy-loss spectroscopy (EELS) can provide comprehensive chemical information, especially for complex materials. arxiv.org

Chromatographic Techniques for Molecular Weight Distribution (e.g., SEC, GPC)

The molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) are critical polymer characteristics that significantly influence their physical properties. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique used for this purpose.

The method separates polymer molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel; smaller molecules penetrate the pores more deeply and thus have a longer elution time, while larger molecules are excluded from the pores and elute more quickly. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. lcms.cz This technique has been widely applied to characterize various N-vinyl polymers, including poly(N-vinyl-N-methyl-acetamide) and poly(NVP)-based copolymers. mdpi.comgoogle.com

| Polymer | Technique | Key Finding | Reference |

|---|---|---|---|

| Poly(N-vinyl-N-methyl-acetamide) | Gel Permeation Chromatography | Used to purify the polymer and confirm a narrow molecular weight distribution with an average MW below 30,000. | google.com |

| Poly(N-vinyl acetamide) | Size Exclusion Chromatography (SEC) | Determined number-average molecular weights (Mn) in the range of 2,150 to 2,360 g/mol with low polydispersity (Mw/Mn ≤ 1.10). | polymersource.ca |

| Poly(NVP)-based Copolymers | Size Exclusion Chromatography (SEC) | Characterized various block and statistical copolymers to confirm controlled polymerization and determine molecular characteristics. | mdpi.com |

Thermal Analysis Techniques (e.g., DSC for Phase Transitions)

Thermal analysis techniques monitor the changes in a material's physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of polymers.

In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the identification of key thermal events:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal.

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, observed as an endothermic peak.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

DSC has been extensively used to study the thermal properties of N-vinyl polymers and their mixtures, revealing information about miscibility and the influence of additives or copolymerization on thermal behavior. researchgate.netresearchgate.netmdpi.com

| Polymer System | Analysis Goal | Observation | Reference |

|---|---|---|---|

| Flutamide with Poly-N-vinylpyrrolidone (PVP) | Investigate drug-polymer miscibility and crystallization | DSC thermograms showed differences in the glass transition temperature (Tg) of the mixtures, indicating the influence of polymer microstructure. | researchgate.net |

| Copolymers of N-vinylpyrrolidone and 2-chloroethyl vinyl ether | Study thermal properties of copolymers | DSC was used to determine the thermal transitions of the synthesized statistical copolymers. | researchgate.net |

| Poly-N-Vinylcaprolactam (PNVCL) | Characterize thermoresponsive behavior | DSC was used to investigate the lower critical solution temperature (LCST) behavior of the polymer. | mdpi.com |

Morphological Characterization (e.g., SEM, TEM for polymer architectures)

Understanding the physical structure and surface features of polymer architectures, especially porous materials and hydrogels, is critical for correlating structure with function. Electron microscopy techniques are essential for this purpose.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. In the context of poly(N-vinyl-N-(2-hydroxyethyl)acetamide), SEM would be used to visualize the pore structure of hydrogels or porous scaffolds. researchgate.net For example, in studies of porous hydrogels made from HEMA and NVP, SEM was used to characterize the void and window sizes, revealing an interconnected porous network with average pore sizes of 2–5 µm. semnan.ac.ir

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of thin samples. It offers higher resolution than SEM and can be used to observe the nanoscale morphology of polymer networks, micelles, or nanoparticles. For instance, combining TEM with electron energy-loss spectroscopy (EELS) can provide localized chemical and structural information. arxiv.org Cryo-TEM is particularly useful for observing the morphology of hydrogels in their hydrated state.

These characterization methods provide a comprehensive understanding of the polymers synthesized from Acetamide, N-vinyl-N-(2-hydroxyethyl)-, from their molecular structure to their macroscopic form and function.

Computational and Theoretical Investigations of N Vinyl N 2 Hydroxyethyl Acetamide and Its Derivatives

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecular systems. openaccessjournals.comacs.org For N-Vinyl-N-(2-hydroxyethyl)acetamide, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular and electronic features. nih.gov

Molecular Geometry Optimization and Conformation Analysis

The molecular structure of N-Vinyl-N-(2-hydroxyethyl)acetamide is characterized by several key features: the planar amide group, the flexible vinyl substituent, and the hydroxyethyl (B10761427) chain. Computational geometry optimization reveals the most stable three-dimensional arrangement of the atoms in the molecule.

Conformational analysis of similar amide systems, such as acetamide (B32628) and N-methylacetamide, has shown that the amide group (N-C=O) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This resonance confers a partial double bond character to the C-N bond, leading to a significant rotational barrier. For N-Vinyl-N-(2-hydroxyethyl)acetamide, rotation around the C-N bond is expected to be similarly restricted.

The presence of the vinyl and hydroxyethyl groups introduces additional rotational freedom. The orientation of these groups relative to the amide plane defines the various possible conformers of the molecule. The relative energies of these conformers can be calculated to identify the most stable structures. For instance, studies on N-ethyl,N-methylacetamide have shown that the Z-anti conformation is often the lowest in energy. researchgate.net In N-Vinyl-N-(2-hydroxyethyl)acetamide, intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen or the nitrogen atom could play a significant role in stabilizing certain conformations.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of N-Vinyl-N-(2-hydroxyethyl)acetamide, based on typical values from DFT calculations on analogous molecules. researchgate.net

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.37 Å | |

| N-C(vinyl) | ~1.43 Å | |

| C=C (vinyl) | ~1.34 Å | |

| N-C(ethyl) | ~1.46 Å | |

| C-O (ethyl) | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C(vinyl) | ~118° | |

| C-N-C(ethyl) | ~120° | |

| N-C-C (ethyl) | ~111° | |

| C-C-O (ethyl) | ~109° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

| C=C-N-C=O | Varies with conformation |

Note: These values are illustrative and would require specific DFT calculations for N-Vinyl-N-(2-hydroxyethyl)acetamide for precise determination.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. biomedres.us

For N-Vinyl-N-(2-hydroxyethyl)acetamide, the HOMO is expected to be localized primarily on the N-vinyl group, which is electron-rich due to the nitrogen lone pair and the π-system of the vinyl group. The LUMO is likely to be centered on the carbonyl group (C=O), which is the most electrophilic part of the molecule.

The HOMO-LUMO gap can be tuned by introducing different substituent groups. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. biomedres.us

A hypothetical representation of the frontier molecular orbitals and their energy gap is provided in the table below.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | ~ -1.5 | Primarily located on the C=O and vinyl C=C π* antibonding orbitals. |

| HOMO | ~ -7.0 | Primarily located on the nitrogen lone pair and the vinyl C=C π bonding orbital. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates moderate chemical stability. |

Note: These energy values are estimations based on typical DFT calculations for similar organic molecules and would need to be calculated specifically for N-Vinyl-N-(2-hydroxyethyl)acetamide.

Spectroscopic Property Prediction (e.g., Theoretical IR, UV-Vis, NMR Spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Theoretical IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For N-Vinyl-N-(2-hydroxyethyl)acetamide, characteristic vibrational modes would include:

C=O stretching: A strong absorption band typically in the range of 1650-1680 cm⁻¹.

N-H stretching (in imidol tautomer): Around 3300-3500 cm⁻¹.

O-H stretching: A broad band around 3200-3600 cm⁻¹, potentially influenced by intramolecular hydrogen bonding.

C=C stretching (vinyl): Around 1620-1640 cm⁻¹.

C-N stretching: In the region of 1200-1350 cm⁻¹.

Theoretical UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.gov N-Vinyl-N-(2-hydroxyethyl)acetamide is expected to show a π → π* transition associated with the vinyl and carbonyl chromophores. The predicted λ_max would likely fall in the UV region.

Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted chemical shifts can aid in the assignment of experimental NMR spectra. For example, the vinyl protons would appear in the downfield region, and the chemical shifts of the ethyl protons would be influenced by the neighboring nitrogen and hydroxyl groups.

Tautomerism and Isomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For N-Vinyl-N-(2-hydroxyethyl)acetamide, the most relevant tautomerism is the amide-imidol equilibrium.

Amide-Imidol Tautomerization Pathways and Stability

The amide form of N-Vinyl-N-(2-hydroxyethyl)acetamide is generally expected to be more stable than its imidol tautomer, where the proton from the nitrogen has migrated to the carbonyl oxygen. Quantum chemical calculations on simpler amides have consistently shown that the amide form is thermodynamically favored. researchgate.net The relative stability is influenced by factors such as bond energies and resonance stabilization, which is more significant in the amide form.

Computational studies can map the potential energy surface for the tautomerization reaction, identifying the transition state and calculating the activation energy barrier for the proton transfer. The presence of the vinyl and hydroxyethyl groups may influence the relative stability of the tautomers and the energy barrier for their interconversion.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Stability |

| Amide | 0 (Reference) | More Stable |

| Imidol | > 10 | Less Stable |

Note: The relative energy is an estimated value based on studies of similar amides and would require specific calculations for the target molecule.

Intramolecular Proton Transfer Dynamics

Intramolecular proton transfer is a fundamental chemical process. In N-Vinyl-N-(2-hydroxyethyl)acetamide, a potential intramolecular proton transfer could occur from the hydroxyl group of the ethyl side chain to the carbonyl oxygen or the nitrogen atom. This process would be highly dependent on the conformation of the molecule, requiring the proton-donating and accepting groups to be in close proximity.

Computational studies can model the dynamics of this proton transfer, often revealing the transition state structure and the energy profile of the reaction. The feasibility of such a transfer is influenced by the stability of the resulting zwitterionic or neutral species. In many cases, the activation barrier for such a transfer in the ground electronic state is significant. However, in the excited state, the acidity and basicity of the functional groups can change, potentially facilitating excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to understand the intricacies of chemical reactions, offering a window into the energetic landscapes and the transient species that govern reaction pathways.

The synthesis of N-vinyl-N-(2-hydroxyethyl)acetamide typically involves the vinylation of N-(2-hydroxyethyl)acetamide. Computational methods, particularly Density Functional Theory (DFT), are employed to model these synthetic routes and identify the transition states of key steps. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu

For analogous vinyl ether syntheses, such as the palladium-catalyzed transetherification, DFT calculations can elucidate the reaction mechanism. academie-sciences.fr These studies often involve optimizing the geometries of reactants, products, intermediates, and transition states. The energy differences between these species provide crucial information about the reaction's feasibility and kinetics. For instance, in a typical catalytic cycle, the activation energies for ligand exchange, migratory insertion, and reductive elimination steps can be calculated.

Table 1: Representative Calculated Energy Barriers for Analogous Vinylation Reactions

| Reaction Type | Catalyst/Method | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Transetherification for Vinyl Ether Synthesis | Palladium (II) Complex | 15-25 | DFT | academie-sciences.fr |

| Rh(I)-catalyzed cross-coupling of vinyl azides | Rh(I) | Not specified | Not specified | nih.gov |

Note: The data in this table is illustrative and based on analogous reactions due to the lack of specific data for N-vinyl-N-(2-hydroxyethyl)acetamide synthesis.

The polymerization of N-vinyl monomers can proceed through various mechanisms, with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) being particularly effective for N-vinylamides. researchgate.netrsc.org Computational modeling helps in understanding the initiation, propagation, and termination steps of these polymerization processes at a molecular level.

DFT calculations can be used to determine the relative energies of different radical species involved in the polymerization, providing insights into the preferred reaction pathways. For instance, the stability of the propagating radical and the intermediate radical adducts in a RAFT process can be assessed computationally. These calculations can also shed light on the role of the RAFT agent and the initiator in controlling the polymerization.

While specific computational studies on the polymerization of N-vinyl-N-(2-hydroxyethyl)acetamide are scarce, research on the RAFT polymerization of structurally similar monomers like N-vinylformamide (NVF) and N-vinylcaprolactam (NVCL) provides a valuable framework. rsc.org These studies indicate that the choice of the RAFT agent and solvent is crucial for achieving a well-controlled polymerization.

Molecular Dynamics Simulations for Polymer Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For polymers in solution, MD simulations can provide detailed information about their conformation, dynamics, and interactions with the solvent molecules. sci-hub.se

The behavior of poly(N-vinyl-N-(2-hydroxyethyl)acetamide) in solution is governed by the intricate balance of interactions between the polymer chains and the solvent molecules. MD simulations can be used to investigate these interactions in detail. By simulating the polymer in a box of solvent molecules, one can analyze the structure of the solvation shells around different parts of the polymer.

For instance, in aqueous solutions, the hydrogen bonding between the hydroxyl and amide groups of the polymer and water molecules plays a critical role in its solubility. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the hydration of the polymer. sci-hub.se The simulations can also reveal the arrangement of water molecules around the hydrophobic vinyl backbone and ethyl groups. For similar hydrophilic polymers like poly(N-vinylpyrrolidone) (PVP), MD simulations have shown that the carbonyl group is the primary site for hydrogen bonding with water. ekb.eg

Table 2: Illustrative Hydrogen Bond Analysis from MD Simulations of Analogous N-Vinyl Polymers in Water

| Polymer System | Polymer-Water Hydrogen Bonds per Monomer | Water-Water Hydrogen Bonds in First Solvation Shell | Simulation Time (ns) | Reference |

| Poly(N-vinylcaprolactam) | ~2.5 | ~3.1 | 200 | sci-hub.se |

| Poly(N-vinylpyrrolidone) | ~2.8 | ~3.3 | 100 | ekb.eg |

Note: This data is representative of similar thermoresponsive polymers and is intended to illustrate the type of information obtainable from MD simulations.

Many N-vinyl polymers, particularly those with a balance of hydrophilic and hydrophobic groups, exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in the solvent (typically water), while above the LCST, it undergoes a phase separation and becomes insoluble. This thermoresponsive behavior is of great interest for various applications.

MD simulations are a valuable tool for predicting and understanding the molecular mechanisms behind LCST behavior. mdpi.comresearchgate.net By performing simulations at different temperatures, one can observe the conformational changes of the polymer chain, such as the transition from an extended coil to a collapsed globule, which is characteristic of the LCST transition. sci-hub.se

The simulations can reveal that as the temperature increases, the hydrogen bonds between the polymer and water molecules weaken, leading to the release of structured water from the polymer's hydration shells. sci-hub.se This increase in entropy of the solvent is a major driving force for the hydrophobic collapse of the polymer chains. While direct MD simulation studies predicting the LCST of poly(N-vinyl-N-(2-hydroxyethyl)acetamide) are not yet prevalent, studies on analogous polymers like poly(N-vinylcaprolactam) (PNVCL) have successfully reproduced their experimental LCST and provided detailed insights into the transition. sci-hub.semdpi.comresearchgate.net For PNVCL, the LCST is influenced by factors such as molecular weight and the presence of salts. mdpi.com

Reactivity and Reaction Mechanisms of N Vinyl N 2 Hydroxyethyl Acetamide

Hydrolysis and Solvolysis Reactions of the Amide Linkage

The amide linkage in N-vinyl-N-(2-hydroxyethyl)acetamide is susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally stable at neutral pH. The presence of the N-vinyl group can influence the stability of the amide bond.

Under acidic conditions, the hydrolysis mechanism typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield acetic acid and N-vinyl-N-(2-hydroxyethyl)amine. However, the vinyl group itself can be reactive under acidic conditions, potentially leading to competing polymerization or hydration reactions.

Analogous compounds like N-vinyl-2-pyrrolidone (NVP) are known to hydrolyze under acidic conditions to form 2-pyrrolidone and acetaldehyde (B116499). chemicalbook.com This suggests that the N-vinyl amide structure is inherently susceptible to acid-catalyzed cleavage. To maintain the stability of such compounds during storage, it is often necessary to ensure anhydrous conditions or add a basic stabilizer. chemicalbook.com

Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down to yield an acetate (B1210297) salt and the corresponding amine.

Reactions of the Vinyl Group (e.g., Addition Reactions, Michael Additions)

The electron-rich vinyl group is one of the most reactive sites in the N-vinyl-N-(2-hydroxyethyl)acetamide molecule. It readily participates in various addition reactions, including polymerization, hydrogenation, and halogenation.

Radical Polymerization: Like other vinyl monomers such as N-vinyl acetamide (B32628) (NVA) and N-vinyl-2-pyrrolidone (NVP), N-vinyl-N-(2-hydroxyethyl)acetamide can undergo radical polymerization to form polymers with hydrophilic and reactive side chains. resonac.com The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator.

Michael Addition: The vinyl group of N-vinyl amides can act as a Michael acceptor, particularly when influenced by the electron-withdrawing character of the adjacent nitrogen and acetyl group. This makes the β-carbon of the vinyl group electrophilic and susceptible to attack by soft nucleophiles. Studies on related α,β-unsaturated systems like acrylamides show that the β-vinyl carbon is a soft electrophilic center. rsc.org Thiol-ene "click" reactions, for example, can occur where a thiol adds across the double bond, a reaction often initiated by light in the presence of a photoinitiator.

Electrophilic Addition: The vinyl group can also undergo electrophilic addition reactions. For instance, in the presence of a strong acid (HX), the double bond can be protonated to form a carbocation intermediate, which is then attacked by the conjugate base (X⁻).

Chemical Transformations of the Hydroxyl Group (e.g., Oxidation, Substitution)

The primary hydroxyl group in N-vinyl-N-(2-hydroxyethyl)acetamide offers another site for chemical modification, allowing for the introduction of new functionalities or for cross-linking in polymeric systems.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These transformations would yield N-vinyl-N-(2-oxoethyl)acetamide and N-vinyl-N-(carboxymethyl)acetamide, respectively.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters. Similarly, it can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a strong base.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride. This allows for subsequent nucleophilic substitution reactions (S_N2) to introduce a variety of other functional groups. A similar S_N2 alkylation has been demonstrated on a polymer backbone containing a hydroxyl group. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple reactive functional groups within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. The specific pathway and product depend on the reaction conditions and catalysts used.

Aza-Wacker Type Cyclization: Palladium-catalyzed intramolecular reactions are known to facilitate the cyclization of unsaturated amides. nih.gov For N-vinyl-N-(2-hydroxyethyl)acetamide, an intramolecular aza-Wacker-type cyclization could potentially occur. This would involve the nucleophilic attack of the amide nitrogen or the hydroxyl oxygen onto the vinyl group, coordinated to a palladium(II) catalyst, to form a five- or six-membered heterocyclic ring.

Radical Cyclization: Intramolecular radical cyclization can be initiated by adding a radical to the vinyl group. The resulting radical could then be trapped by another part of the molecule. For instance, a tin-free photoredox-catalyzed intramolecular radical cyclization has been reported for the synthesis of pyrrolidinone derivatives from unsaturated amides. researchgate.net

Acid-Catalyzed Cyclization: Under acidic conditions, protonation of the vinyl group could generate a carbocation that is then attacked by the intramolecular hydroxyl group, leading to the formation of a cyclic ether, specifically a morpholine (B109124) derivative.

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of N-vinyl-N-(2-hydroxyethyl)acetamide can be systematically tuned by introducing substituents at various positions on the molecule. These modifications can alter the electronic properties and steric hindrance around the reactive centers, thereby influencing reaction rates and the selectivity of products.

Electronic Effects:

On the Vinyl Group: The electrophilicity of the vinyl group is a key determinant of its reactivity in addition reactions. Electron-withdrawing substituents on the vinyl group would increase its reactivity towards nucleophiles in Michael additions. Conversely, electron-donating groups would decrease this reactivity. Studies on vinyl sulfones and sulfonamides have shown that their reactivity can be modulated by substituents on the vinyl moiety. rsc.orgnih.gov

On the Acetyl Group: An electron-withdrawing substituent on the acetyl group (e.g., replacing the methyl with a trifluoromethyl group) would increase the partial positive charge on the amide carbonyl carbon, making it more susceptible to nucleophilic attack and hydrolysis. It would also enhance the electron-withdrawing effect on the vinyl group, increasing its electrophilicity.

On the Nitrogen: The nature of the substituent on the nitrogen atom significantly impacts the reactivity of both the amide and the vinyl group. In a study of acrylamides, N-aryl groups were found to react faster than N-alkyl groups, demonstrating the electronic influence of the N-substituent. rsc.org

Steric Effects:

Substituents on the vinyl group, particularly at the α- or β-position, can sterically hinder the approach of nucleophiles or other reactants, thereby decreasing the reaction rate. For example, alkyl substitution on the vinyl group of methyl vinyl sulfones was found to decrease their reactivity. rsc.org Similarly, studies on acrylamides showed that methylation at the α-position greatly reduced reactivity with glutathione. nih.gov

The interplay of these electronic and steric factors allows for the fine-tuning of the molecule's reactivity for specific applications in polymer chemistry and organic synthesis.

Interactive Data Table: Effect of Substituents on Reactivity of Vinyl Compounds

The following table summarizes findings from related vinyl compounds, illustrating how substituents affect reaction rates. The half-life (t₁₂) indicates the time for half of the reactant to be consumed, with a shorter half-life signifying higher reactivity.

| Compound Class | Substituent Effect | Observation | Relative Reactivity | Reference |

| Acrylamides | Electron-withdrawing group on N-aryl substituent | Increased reactivity in Michael addition. | Faster | rsc.org |

| Acrylamides | Electron-donating group on N-aryl substituent | Decreased reactivity in Michael addition. | Slower | rsc.org |

| Acrylamides | N-Aryl vs. N-Alkyl | N-Aryl acrylamides react faster than N-alkyl acrylamides. | Faster | rsc.org |

| Vinyl Sulfones | Alkyl substitution on the vinyl group | Decreased reactivity compared to unsubstituted analogs. | Slower | rsc.org |

| Acrylamides | Methyl substitution at the α-position | Greatly reduced reactivity with nucleophiles (GSH). | Slower | nih.gov |

Advanced Analytical and Spectroscopic Characterization of N Vinyl N 2 Hydroxyethyl Acetamide

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For N-Vinyl-N-(2-hydroxyethyl)acetamide (Molecular Formula: C₆H₁₁NO₂), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. Native mass spectrometry can be used for the analysis of macromolecules, allowing for the study of protein structures and interactions. nih.gov

The calculated monoisotopic mass of N-Vinyl-N-(2-hydroxyethyl)acetamide is 129.07898 Da. An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would serve as strong evidence for the compound's identity.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) helps in structural elucidation by breaking the molecule into characteristic pieces. The fragmentation pattern can reveal the connectivity of the atoms. For instance, the mass spectrum of the related compound N-(2-hydroxyethyl)acetamide shows distinct fragments that can be used to predict the behavior of the target molecule. nist.gov

Expected Fragmentation Pattern: The primary fragmentation pathways for N-Vinyl-N-(2-hydroxyethyl)acetamide would likely involve:

Loss of the acetyl group (CH₃CO•): A cleavage resulting in a fragment with the formula [C₄H₈NO]⁺.

Loss of the vinyl group (C₂H₃•): A cleavage leading to a fragment with the formula [C₄H₈NO₂]⁺.

Cleavage of the C-N bond: Generating fragments corresponding to the N-vinyl and N-(2-hydroxyethyl)acetamide portions.

Loss of the hydroxyethyl (B10761427) group (•CH₂CH₂OH): Resulting in a fragment corresponding to [C₄H₆NO]⁺.

Impurity profiling by HRMS allows for the detection and identification of low-level impurities, such as residual starting materials, byproducts from synthesis (e.g., N,N-bis(2-hydroxyethyl)acetamide), or degradation products.

Table 1: Predicted HRMS Data for N-Vinyl-N-(2-hydroxyethyl)acetamide and Key Fragments

| Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₆H₁₂NO₂⁺ | 130.08625 |

| [M-CH₂CO]⁺ | C₄H₈NO⁺ | 86.06004 |

| [M-C₂H₃]⁺ | C₄H₈NO₂⁺ | 102.05495 |

| [M-C₂H₄OH]⁺ | C₄H₆NO⁺ | 84.04439 |

Advanced NMR Techniques for Stereochemistry and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For N-Vinyl-N-(2-hydroxyethyl)acetamide, ¹H and ¹³C NMR spectra would confirm the presence of all expected functional groups and provide information on their connectivity.

A key structural feature of tertiary amides is the restricted rotation around the amide C-N bond due to its partial double bond character. This phenomenon, known as dynamic NMR, often renders chemically similar groups magnetically non-equivalent. In a study of the analogous compound N,N-bis(2-hydroxyethyl)acetamide, variable temperature NMR experiments showed that the two hydroxyethyl groups are non-equivalent at room temperature due to this slow rotation. st-andrews.ac.ukst-andrews.ac.uk

For N-Vinyl-N-(2-hydroxyethyl)acetamide, this restricted rotation would make the protons of each methylene (B1212753) group in the hydroxyethyl chain diastereotopic, leading to complex multiplets rather than simple triplets. Similarly, the two vinyl protons on the terminal carbon would be non-equivalent. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the molecule's constitution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Vinyl-N-(2-hydroxyethyl)acetamide

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Acetyl (CH₃) | ~2.1 | ~21 | Singlet in ¹H NMR. |

| Methylene (N-CH₂) | ~3.5-3.8 | ~50 | Complex multiplet due to restricted rotation. |

| Methylene (CH₂-O) | ~3.7-4.0 | ~60 | Complex multiplet. |

| Hydroxyl (OH) | Variable | - | Broad singlet, position dependent on solvent and concentration. |

| Vinyl (=CH₂) | ~4.3-4.6 | ~97 | Two separate signals (doublet of doublets) due to geminal and cis/trans coupling. |

| Vinyl (=CH-N) | ~6.8-7.2 | ~140 | One signal (doublet of doublets). |

| Carbonyl (C=O) | - | ~170 | Characteristic amide carbonyl shift. |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. Powder XRD (PXRD) is used to identify the crystalline phase, assess sample purity, and determine the degree of crystallinity.

While no crystal structure for N-Vinyl-N-(2-hydroxyethyl)acetamide has been reported, analysis of its structure suggests key features that would govern its crystal packing. The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which could lead to the formation of dimers or extended chain-like structures, as seen in other hydroxy amides. researchgate.net These interactions would significantly influence the melting point and solubility of the compound. The vinyl groups might also participate in specific packing arrangements that could be relevant to solid-state polymerization. X-ray free-electron laser studies can even reveal protein dynamics during catalytic reactions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation. A study on 2-hydroxyethyl methacrylate (B99206) used FT-IR and Raman to perform a detailed conformational and vibrational analysis. nih.gov

For N-Vinyl-N-(2-hydroxyethyl)acetamide, the spectra would be dominated by signals from the amide, vinyl, and hydroxyl groups.

O-H Stretch: A broad band in the FT-IR spectrum around 3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Signals for sp² C-H bonds of the vinyl group are expected just above 3000 cm⁻¹, while sp³ C-H stretches from the ethyl and acetyl groups will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption in the FT-IR spectrum around 1650-1670 cm⁻¹. The exact position is sensitive to conjugation and hydrogen bonding.

C=C Stretch: A band of medium intensity around 1640 cm⁻¹, characteristic of the vinyl group.

C-N Stretch: A signal in the 1400-1450 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for N-Vinyl-N-(2-hydroxyethyl)acetamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Alcohol | 3200-3500 | Broad, Strong (IR) |

| C-H stretch | Vinyl | 3010-3095 | Medium (IR, Raman) |

| C-H stretch | Alkyl | 2850-2960 | Medium (IR, Raman) |

| C=O stretch (Amide I) | Amide | 1650-1670 | Very Strong (IR) |

| C=C stretch | Vinyl | ~1640 | Medium (IR), Strong (Raman) |

| C-O stretch | Alcohol | 1050-1150 | Strong (IR) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq This technique is particularly sensitive to conjugated systems. utoronto.ca The chromophore in N-Vinyl-N-(2-hydroxyethyl)acetamide is the N-vinyl acetamide (B32628) moiety, where the π-system of the vinyl group is in conjugation with the nitrogen lone pair and the carbonyl π-system.

This extended conjugation is expected to give rise to an intense π → π* electronic transition. Compared to an isolated double bond (which absorbs < 200 nm), the conjugation shifts this absorption to a longer wavelength (a bathochromic shift), likely in the 200-240 nm range. utoronto.ca The carbonyl group also possesses a lone pair of electrons on the oxygen, allowing for a lower energy, but much less intense, n → π* transition. In amides, this transition is often obscured by the stronger π → π* band. uobabylon.edu.iq The exact position and intensity of these absorptions can be influenced by the solvent polarity. sci-hub.se